2-Amino-1-(piperidin-1-yl)butan-1-one
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Overview
Description
2-Amino-1-(piperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by the presence of an amino group and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(piperidin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-piperidinylbutan-1-one with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-Amino-1-(piperidin-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Another piperidine derivative with similar structural features.
1-Phenyl-4-(piperidin-1-yl)butan-1-one: A compound with a phenyl group attached to the piperidine ring.
Uniqueness
2-Amino-1-(piperidin-1-yl)butan-1-one is unique due to its specific combination of an amino group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-amino-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7,10H2,1H3 |
InChI Key |
ZCICKIPNYNVXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)N |
Origin of Product |
United States |
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